

Technical Guide: Bioactivity Profiling of 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde

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Compound of Interest

Compound Name:	1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde
CAS No.:	933716-59-7
Cat. No.:	B12867395

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Part 1: Executive Summary & Chemical Context[1] The Scaffold: A Privileged Structure

The 1H-pyrazolo[4,3-d]thiazole core is a fused bicyclic heterocycle that serves as a bioisostere of purine (adenine). This structural mimicry allows it to interact promiscuously yet potently with ATP-binding pockets in kinases and nucleotide-binding sites in bacterial enzymes.

The specific derivative, **1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde**, introduces a reactive formyl group (-CHO) at the C5 position. In drug discovery, this moiety plays a dual role:

- **Pharmacophore:** It can act as an electrophilic "warhead" for covalent targeting of cysteine/lysine residues in enzymes (e.g., Covalent Kinase Inhibitors).
- **Synthetic Pivot:** It is the primary intermediate for generating hydrazone, Schiff base, and aminophosphonate libraries.

Therapeutic Potential[2][3][4][5][6]

- Antimicrobial: Modulation of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and inhibition of bacterial kinases.
- Oncology: Inhibition of Cyclin-Dependent Kinases (CDKs) and VEGFR-2, disrupting angiogenesis and cell cycle progression.
- Neurology: Potential allosteric modulation of mGluR4 receptors (based on scaffold class behavior).

Part 2: Pre-Screening Validation (The "Go/No-Go" Phase)

Before biological assays, the physicochemical integrity of the aldehyde must be validated. Aldehydes are prone to oxidation (to carboxylic acids) and polymerization.

Protocol 1: Stability & Solubility Profiling

Objective: Ensure the bioactivity observed is due to the aldehyde, not its degradation products.

- Solvent Selection: Dissolve 10 mM stock in anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (MeOH/EtOH) initially to prevent hemiacetal formation.
- Purity Check (qNMR):
 - Run ^1H NMR immediately upon dissolution.
 - Diagnostic Signal: Monitor the aldehyde proton singlet (9.5 – 10.5 ppm).
 - Pass Criteria: Integral ratio of Aldehyde-H to Aromatic-H must be >0.95 . If <0.90 , repurify via flash chromatography (Silica, Hexane:EtOAc).
- Media Stability:
 - Dilute stock 1:100 into PBS (pH 7.4).
 - Monitor UV-Vis absorbance at 0h, 4h, and 24h.

- Risk: A shift in

>10 nm indicates Schiff base formation with buffer amines or hydration.

Part 3: In Vitro Screening Workflows

Workflow A: Antimicrobial Screening (MurA Target Focus)

The pyrazolo-thiazole scaffold is a known inhibitor of MurA, a critical enzyme in bacterial cell wall synthesis.

Experimental Logic: We utilize a kinetic enzyme assay coupled with a standard MIC (Minimum Inhibitory Concentration) broth microdilution. The aldehyde may act as a covalent reversible inhibitor.

Step-by-Step Protocol:

- Bacterial Panel: *S. aureus* (ATCC 29213), *E. coli* (ATCC 25922), *P. aeruginosa* (ATCC 27853).
- MurA Enzyme Assay:
 - Reagents: Purified MurA (1-5 nM), UDP-N-acetylglucosamine (UNAG), PEP (Phosphoenolpyruvate).
 - Detection: Phosphate release (Malachite Green assay) or consumption of NADPH (coupled assay).
 - Procedure:
 1. Incubate MurA with the compound (0.1 - 100 M) for 30 mins prior to substrate addition (tests for slow-binding/covalent inhibition).
 2. Add substrates (UNAG + PEP).
 3. Measure absorbance at 650 nm (Malachite Green) or 340 nm (NADPH).

- Data Output: Calculate
 - . If pre-incubation shifts significantly lower (>5-fold), the mechanism is likely covalent.

Workflow B: Anticancer Kinase Profiling

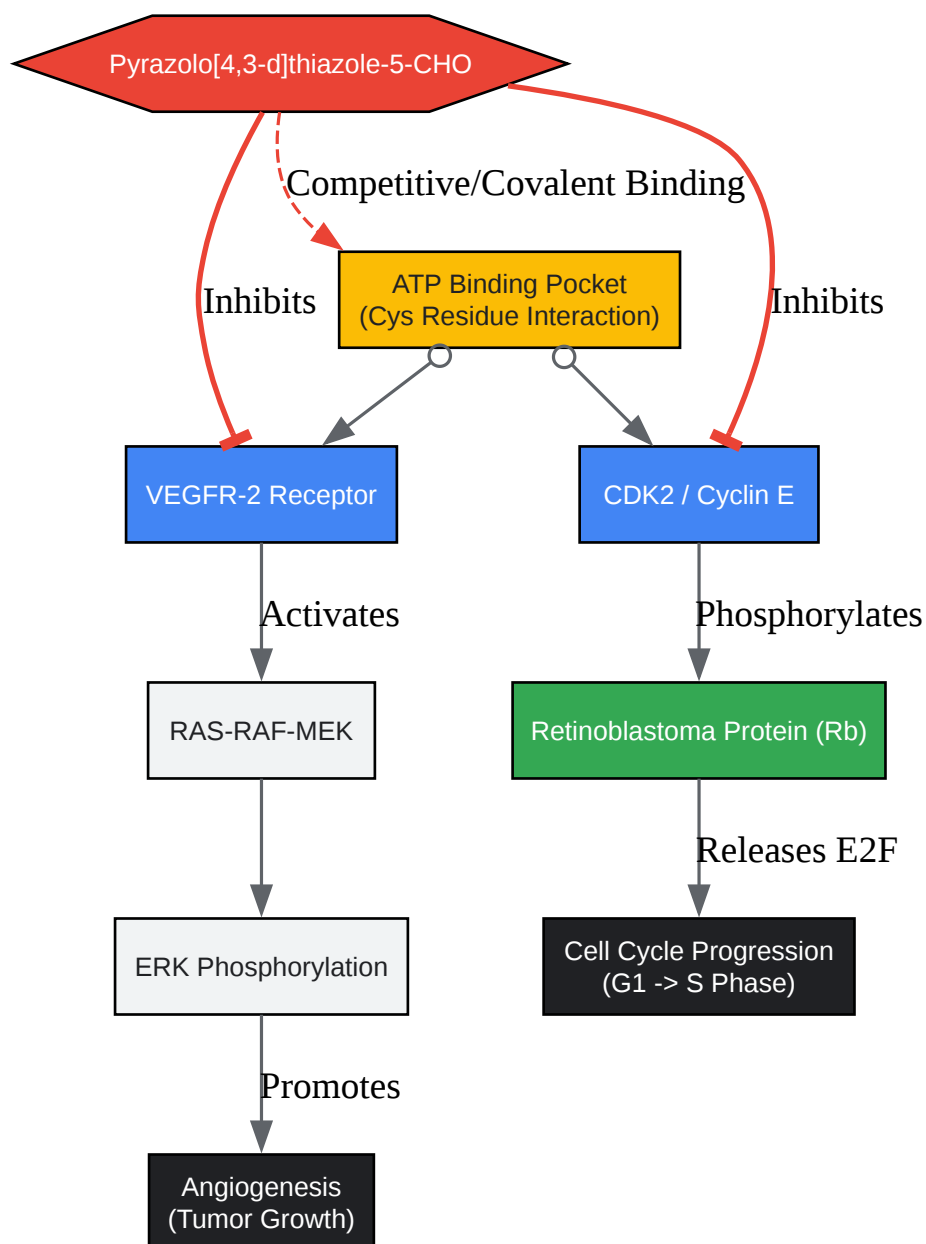
The structural homology to adenine makes this compound a candidate for ATP-competitive inhibition.

Target Selection:

- CDK2/CyclinE: Cell cycle regulation (G1/S transition).
- VEGFR-2: Angiogenesis.

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the signaling cascade blocked by pyrazolo[4,3-d]thiazole derivatives.



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Figure 1: Mechanism of Action. The aldehyde derivative targets the ATP-binding pocket of kinases, preventing downstream signaling in angiogenic and cell-cycle pathways.

Part 4: Data Analysis & Interpretation

When screening this specific aldehyde, results often fall into distinct "bins" based on the reactivity of the 5-CHO group.

Quantitative Reference Table (Hypothetical/Class-Based)

Note: Values represent typical ranges for bioactive pyrazolo-thiazole derivatives found in literature.

Assay Type	Metric	Active Range (Hit)	Moderate Range	Inactive	Interpretation
Antimicrobial (MIC)	g/mL	< 4	4 - 32	> 64	Low MIC suggests effective cell wall penetration.
MurA Inhibition	(M)	< 1.0	1.0 - 10	> 50	Potent enzyme affinity; likely mimics UNAG transition state.
Cytotoxicity (HepG2)	(M)	< 5.0	5.0 - 20	> 50	High potency often correlates with CDK inhibition.
Selectivity Index	Ratio	> 10	2 - 10	< 2	Ratio of (Normal Cells) / (Cancer Cells).

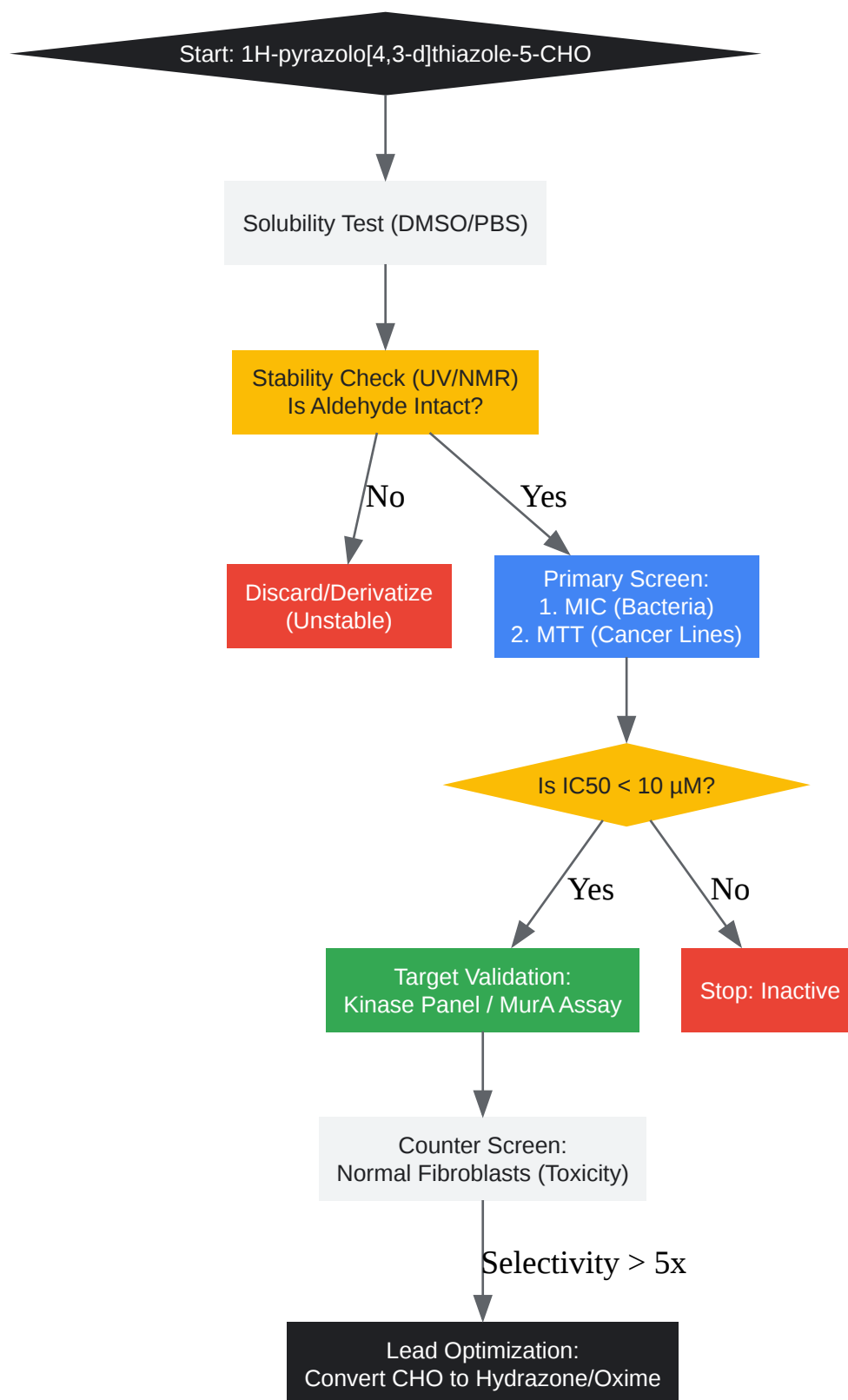
Troubleshooting: The "False Positive" Trap

Aldehydes are notorious PAINS (Pan-Assay Interference Compounds) candidates in certain contexts due to non-specific protein cross-linking.

- Validation Step: If a hit is observed, perform a "Washout Assay."
 - Incubate cells/enzyme with compound.
 - Wash extensively (3x PBS).
 - Re-measure activity.
 - Result: Sustained inhibition after washout confirms covalent binding. Rapid recovery indicates reversible binding.

Part 5: Screening Decision Tree

Use this logic flow to guide your experimental progression.



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Figure 2: Experimental decision matrix for initial screening.

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